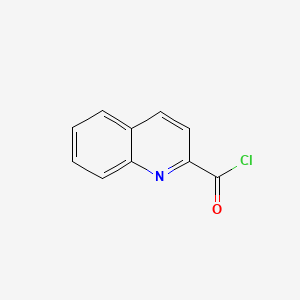

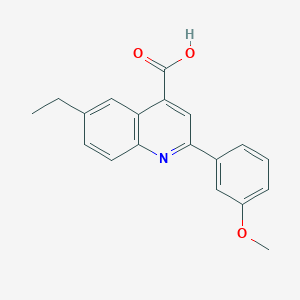

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid

Descripción general

Descripción

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid, also known as 6-EMQC, is an organic compound that belongs to the quinoline class of compounds. It is a synthetic molecule that is used in various scientific research applications. 6-EMQC is a white crystalline solid that is soluble in organic solvents and has a melting point of around 145-146 °C. It is a useful intermediate for the synthesis of various heterocyclic compounds and is used in the synthesis of drugs, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid is used in various scientific research applications. It is used in the synthesis of drugs, dyes, and other organic compounds. It is also used as a reagent in organic synthesis and as a starting material for the synthesis of heterocyclic compounds. This compound is also used in the synthesis of polymers and other materials for biomedical applications.

Mecanismo De Acción

Target of Action

The primary targets of 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid are currently unknown

Mode of Action

Quinoline derivatives have been known to interact with various targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been associated with a variety of biochemical pathways, but the specific pathways influenced by this compound need further investigation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid in laboratory experiments include its availability and low cost, its ease of synthesis, and its low toxicity. The limitations of using this compound in laboratory experiments include its low solubility in water and its tendency to form complexes with other molecules, which can make it difficult to use in certain experiments.

Direcciones Futuras

Future research on 6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid could focus on its use in the synthesis of drugs and other organic compounds. Additionally, further research could be conducted on its mechanism of action and its effects on biochemical and physiological processes. Additionally, research could be conducted on the development of new methods for synthesizing this compound and its derivatives, as well as its use in the synthesis of polymers and other materials for biomedical applications. Finally, research could be conducted on the potential toxicological effects of this compound and its derivatives.

Métodos De Síntesis

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid can be synthesized using a variety of methods. The most common method is the reaction of 3-methoxyphenylacetic acid and ethyl chloroformate in the presence of pyridine. The reaction produces this compound as a byproduct. This method is simple and efficient and can be used in the laboratory. Other methods of synthesis include the reaction of 3-methoxyphenylacetic acid with ethyl chloroformate or ethyl bromoformate in the presence of pyridine, or the reaction of 3-methoxyphenylacetic acid or ethyl chloroformate with ethyl bromoformate in the presence of pyridine.

Análisis Bioquímico

Biochemical Properties

6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for cell signaling pathways . The compound’s interaction with these kinases can modulate their activity, leading to altered cellular responses. Additionally, this compound can bind to DNA gyrase and topoisomerase IV, enzymes involved in DNA replication . This binding inhibits the enzymes’ activity, thereby affecting DNA replication and cell proliferation.

Cellular Effects

This compound influences various cellular processes. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and modulating gene expression . The compound affects cell signaling pathways by inhibiting protein kinases, leading to the activation of apoptotic pathways. Furthermore, this compound can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . This can result in changes in metabolite levels and metabolic flux, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The compound binds to protein kinases, inhibiting their activity and altering cell signaling pathways . This inhibition can lead to changes in gene expression and activation of apoptotic pathways. Additionally, this compound binds to DNA gyrase and topoisomerase IV, inhibiting their activity and affecting DNA replication . These interactions at the molecular level contribute to the compound’s overall effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases and DNA replication enzymes, resulting in prolonged effects on cell signaling pathways and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit protein kinases and DNA replication enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to cellular structures and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s inhibition of protein kinases and DNA replication enzymes can lead to changes in metabolic pathways, affecting the overall metabolic state of the cell. Additionally, this compound can modulate the activity of enzymes involved in energy production and biosynthesis, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, the compound’s interaction with transporters can influence its concentration in specific cellular regions, thereby modulating its effects on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA replication enzymes and modulate gene expression. Additionally, this compound can accumulate in the cytoplasm, where it can inhibit protein kinases and affect cell signaling pathways .

Propiedades

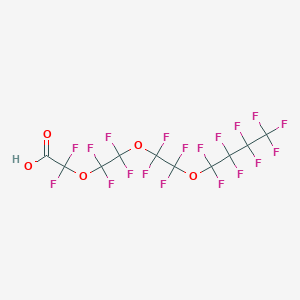

IUPAC Name |

6-ethyl-2-(3-methoxyphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-12-7-8-17-15(9-12)16(19(21)22)11-18(20-17)13-5-4-6-14(10-13)23-2/h4-11H,3H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFZEXWHQUJOBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501211873 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

667435-76-9 | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2-(3-methoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501211873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.